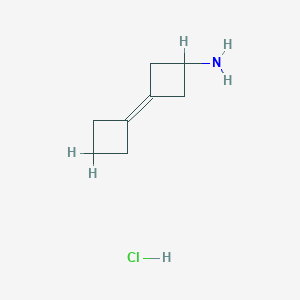

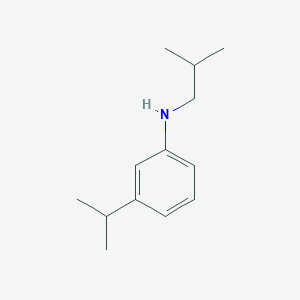

3-Cyclobutylidenecyclobutan-1-amine;hydrochloride

カタログ番号 B2861282

CAS番号:

2377033-11-7

分子量: 159.66

InChIキー: UYVIHJIPPYUMHF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Cyclobutylidenecyclobutan-1-amine;hydrochloride” is a hydrochloride salt of an amine compound. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . The cyclobutylidene and cyclobutan groups suggest that this compound contains cyclobutane rings, which are a type of cycloalkane.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of cyclobutane rings and an amine group. The cyclobutane rings would likely impart some degree of rigidity to the molecule, while the amine group could participate in various types of chemical reactions .Chemical Reactions Analysis

Amines, including this compound, can act as bases and react with acids to form salts . They can also undergo reactions such as alkylation and acylation . The specific reactions that this compound can participate in would depend on its exact structure and the conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Amines generally have a lone pair of electrons on the nitrogen atom, which can accept a proton, making them weak bases . The cyclobutane rings could affect properties such as the compound’s shape, stability, and reactivity.科学的研究の応用

Synthesis and Functionalization

- Novel series of 3-aminocyclobut-2-en-1-ones, which share structural similarities with 3-Cyclobutylidenecyclobutan-1-amine, have been synthesized through the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine. These compounds, after further functionalization, showed potency as VLA-4 antagonists, indicating their potential in therapeutic applications (Brand et al., 2003).

- A study demonstrated the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes via CuH-catalyzed hydroamination of strained trisubstituted alkenes. This method's ability to produce highly substituted and stereochemically complex aminocyclobutanes underlines its importance in synthesizing biologically active compounds and materials (Feng et al., 2019).

Modular Synthons for Medicinal Chemistry

- Research into the synthesis of protected 2-aminocyclobutanones as modular synthons provides a pathway to access cyclobutanone-containing lead inhibitors of various enzymes, indicating the utility of such structures in drug development and medicinal chemistry (Mohammad et al., 2020).

Building Blocks for Organic Synthesis

- Another study focused on the development of a two-step synthetic approach toward 3-(chloromethyl)cyclobutanone, leading to the synthesis of 2,4-methanoproline analogues. This highlights the versatility of cyclobutane derivatives as intermediates in organic synthesis, particularly for constructing compounds with potential pharmaceutical applications (Rammeloo et al., 2002).

Bioisostere Development

- The exploration of strained bioisosteres, such as cyclobutane derivatives, in drug discovery efforts, is driven by the need to access unexplored chemical space and improve pharmacological properties. A comprehensive study detailed a general strategy for the installation of small, strained ring systems, including cyclobutanes, onto amines and other heteroatoms, showcasing the potential of these structures in medicinal chemistry and bioconjugation applications (Lopchuk et al., 2017).

Safety and Hazards

特性

IUPAC Name |

3-cyclobutylidenecyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c9-8-4-7(5-8)6-2-1-3-6;/h8H,1-5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVIHJIPPYUMHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C2CC(C2)N)C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2861201.png)

![Ethyl 2-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate](/img/structure/B2861204.png)

![N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide](/img/structure/B2861205.png)

![3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2861209.png)

![3-benzyl-5-{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2861210.png)

![1-[3-(Aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylic acid](/img/structure/B2861222.png)